2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE
Overview
Description
2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that contains a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyridylmethyl Group: This step involves the alkylation of the quinazolinone core with 2-pyridylmethyl halides in the presence of a base such as potassium carbonate.
Ethylsulfanyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: The pyridylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(METHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE
- 2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-BENZIMIDAZOLONE
Uniqueness
2-(ETHYLSULFANYL)-3-(2-PYRIDYLMETHYL)-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylsulfanyl group, in particular, provides unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-ethylsulfanyl-3-(pyridin-2-ylmethyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-21-16-18-14-9-4-3-8-13(14)15(20)19(16)11-12-7-5-6-10-17-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGIVPVFZZLLMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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